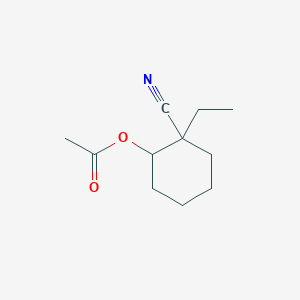![molecular formula C12H15N3OS B224075 4-Morpholino-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B224075.png)
4-Morpholino-5,6-dimethylthieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholino-5,6-dimethylthieno[2,3-d]pyrimidine is a heterocyclic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a thieno[2,3-d]pyrimidine derivative and has shown promising results in various studies related to cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of 4-Morpholino-5,6-dimethylthieno[2,3-d]pyrimidine involves the inhibition of certain enzymes and proteins that are involved in various disease processes. It has been found to inhibit the activity of certain kinases and has also been studied for its potential to inhibit the activity of specific proteins involved in cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 4-Morpholino-5,6-dimethylthieno[2,3-d]pyrimidine has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Morpholino-5,6-dimethylthieno[2,3-d]pyrimidine in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is that further research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research involving 4-Morpholino-5,6-dimethylthieno[2,3-d]pyrimidine. One potential area of research is its use in combination with other drugs for cancer treatment. Additionally, further studies are needed to fully understand its potential in neurological disorders and its safety profile. Finally, exploring its potential as a therapeutic agent for other diseases such as autoimmune disorders could also be an area of future research.
Métodos De Síntesis
The synthesis of 4-Morpholino-5,6-dimethylthieno[2,3-d]pyrimidine involves the reaction of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with morpholine and phosphorous oxychloride. The resulting product is then treated with guanidine carbonate to obtain the final product.
Aplicaciones Científicas De Investigación
The potential of 4-Morpholino-5,6-dimethylthieno[2,3-d]pyrimidine as a therapeutic agent has been explored in various scientific research studies. It has been found to have anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, it has been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various diseases. It has also been studied for its potential use in neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
4-Morpholino-5,6-dimethylthieno[2,3-d]pyrimidine |
|---|---|
Fórmula molecular |
C12H15N3OS |
Peso molecular |
249.33 g/mol |
Nombre IUPAC |
4-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C12H15N3OS/c1-8-9(2)17-12-10(8)11(13-7-14-12)15-3-5-16-6-4-15/h7H,3-6H2,1-2H3 |
Clave InChI |
BYGCFGMQARCSMY-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCOCC3)C |
SMILES canónico |
CC1=C(SC2=NC=NC(=C12)N3CCOCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-acetylphenyl)carbamothioyl]butanamide](/img/structure/B223992.png)
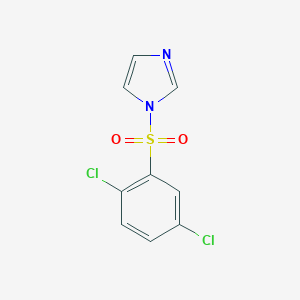
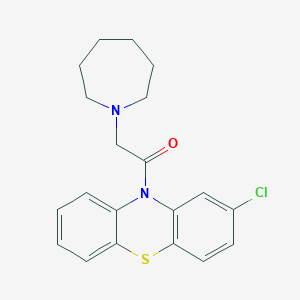
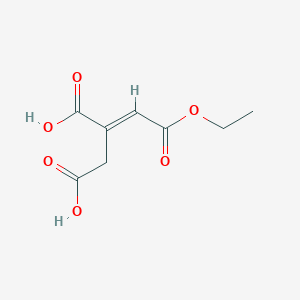
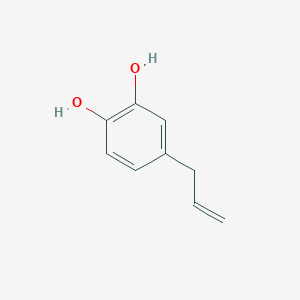
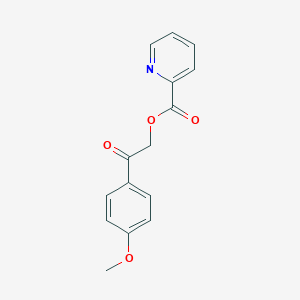
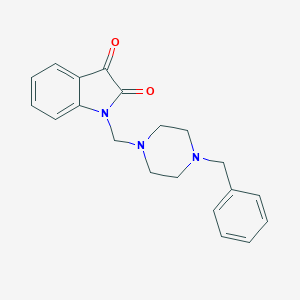
![2-(piperidin-1-yl)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone](/img/structure/B224021.png)
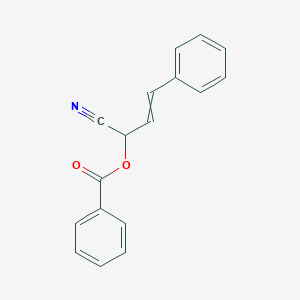
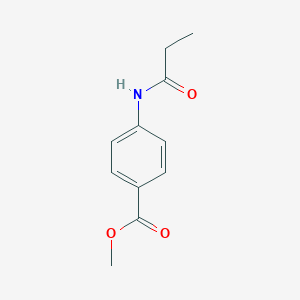
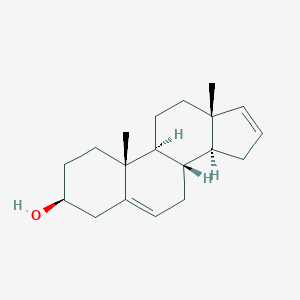

![3-[4-[[4-[(3-Aminoisoindol-1-ylidene)amino]phenyl]methyl]phenyl]iminoisoindol-1-amine](/img/structure/B224057.png)
